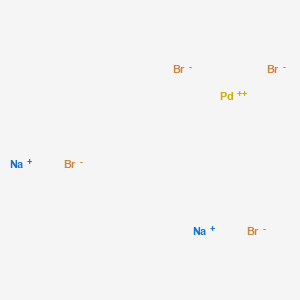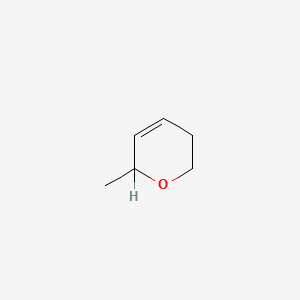
6-Methyl-3,6-dihydro-2H-pyran
Overview
Description
6-Methyl-3,6-dihydro-2H-pyran is a heterocyclic compound . It is also referred to as 2H-Pyran-3(4H)-one, dihydro-6-methyl- . The molecular formula of this compound is C6H10O2 .
Synthesis Analysis
The synthesis of 6-Methyl-3,6-dihydro-2H-pyran involves several synthetic routes including intramolecular cyclization, N-heterocyclic carbeneprecatalyst (NHC-precatalyst) reaction of enals and ketones, dicobaltoctacarbonyl-mediated tandem (5+1)/(4+2) cycloaddition, ring-closing metathesis of dienes containing carboxylate group by Grubbs II catalyst, (3+2) cycloaddition reaction, condensation reaction, and biosynthesis pathway .Molecular Structure Analysis
The molecular structure of 6-Methyl-3,6-dihydro-2H-pyran is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
In organic chemistry, dihydropyran refers to two heterocyclic compounds with the formula C5H8O: 3,4-Dihydro-2H-pyran and 3,6-dihydro-2H-pyran . The “dihydro” in IUPAC names refers to the two added hydrogen atoms needed to remove one double bond from the parent compound pyran .Physical And Chemical Properties Analysis
The molecular formula of 6-Methyl-3,6-dihydro-2H-pyran is C6H10O2 . The average mass is 98.143 Da and the monoisotopic mass is 98.073166 Da .Scientific Research Applications
Chemical Reactions and Derivatives
- Reaction with Dichlorocarbene : 2-Methyl-5,6-dihydro-2H-pyran reacts with dichlorocarbene, resulting in products like cis- and trans-7,7-dichloro-2-methyl-3-oxabicyclo[4.1.0]heptane and 2-dichloromethyl-2-methyl-5,6-dihydro-2H-pyran (Ibatullin et al., 1986).
- Oxidative C-H Alkynylation : A study by Zhao et al. (2019) developed a metal-free oxidative C-H alkynylation and alkenylation process for 3,6-dihydro-2H-pyran skeletons, yielding a library of 2,4-disubstituted 3,6-dihydro-2H-pyrans (Zhao et al., 2019).
Synthesis and Applications
- Synthesis of Alternating Copolymers : Lee and Cho (1987) discussed the synthesis of alternating head-to-head copolymers of vinyl ketones and vinyl ethers, utilizing compounds like 2-methoxy-6-methyl-3,4-dihydro-2H-pyran (Lee & Cho, 1987).
- Catalyzed Cyclizations to Pyran and Oxazine Derivatives : A review by Varela and Saá (2016) highlighted the synthesis of dihydropyran and dihydro-1,4-oxazine derivatives from acyclic precursors via metal-catalyzed intramolecular cyclizations (Varela & Saá, 2016).
Pharmaceutical and Biological Research
- Antioxidant Activity of Derivatives : Saher et al. (2018) synthesized novel compounds with antioxidant activity,using 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl as a base, demonstrating the potential of pyran derivatives in the development of bioactive small molecules (Saher et al., 2018).
Analytical and Structural Studies
- 13C NMR Analysis : Bartlett et al. (2014) utilized (13)C NMR axial shielding effects to assign remote relative stereochemistry in 3,6-dihydro-2H-pyrans, demonstrating a convenient method for stereochemical assignment in these compounds (Bartlett et al., 2014).
Material Science and Catalysis
- Diastereoselective Construction : Yu et al. (2021) described the diastereoselective synthesis of trans-2-alkyl-6-aryl-3,6-dihydro-2H-pyrans via dehydrogenative cycloetherification, illustrating the potential use of these compounds in the synthesis of complex molecules (Yu et al., 2021).
Safety And Hazards
The safety data sheet for a similar compound, 3,4-Dihydro-2H-pyran, suggests that it is highly flammable and causes skin and eye irritation. It may also cause an allergic skin reaction . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirators should be worn .
properties
IUPAC Name |
6-methyl-3,6-dihydro-2H-pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-6-4-2-3-5-7-6/h2,4,6H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXRIEQVMZFYOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334693 | |
| Record name | 6-Methyl-3,6-dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3,6-dihydro-2H-pyran | |
CAS RN |
55230-25-6 | |
| Record name | 6-Methyl-3,6-dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



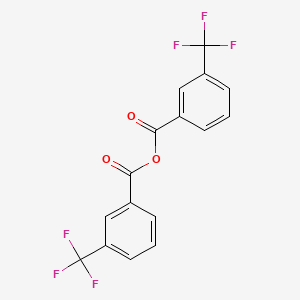
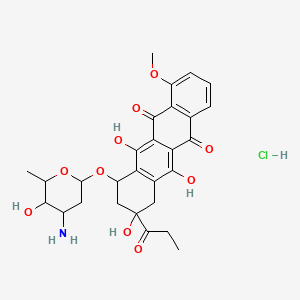
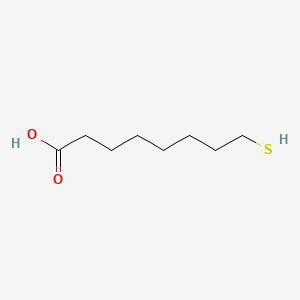
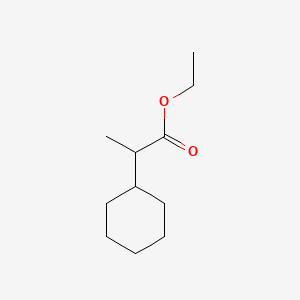
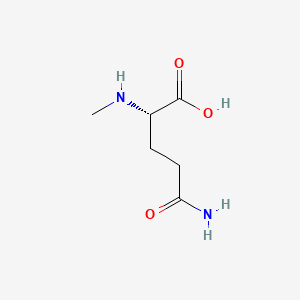
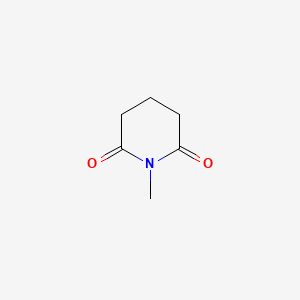
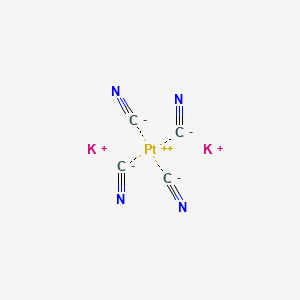
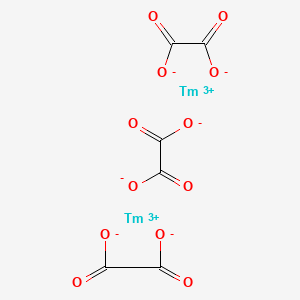
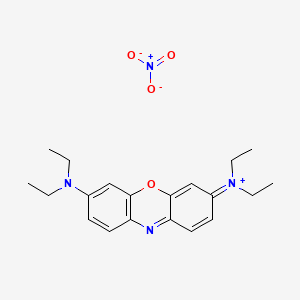
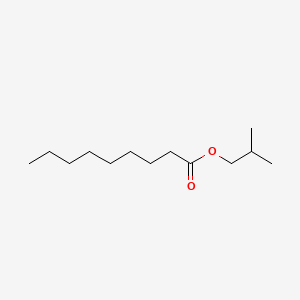
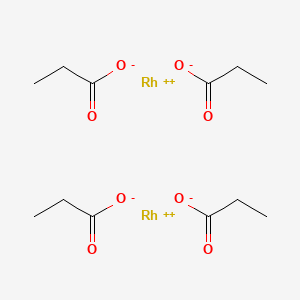
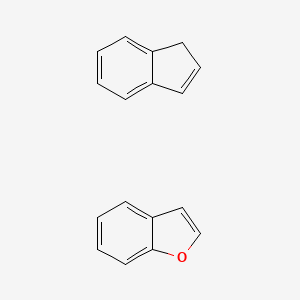
![2,6-Bis[(2-hydroxyethyl)amino]-4-methylnicotinonitrile](/img/structure/B1594025.png)
